N-Ethyl-2-vinylcarbazole
Overview
Description
N-Ethyl-2-vinylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing aromatic heterocyclic compounds known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . This compound, specifically, is characterized by the presence of an ethyl group at the nitrogen atom and a vinyl group at the second position of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-vinylcarbazole typically involves the alkylation of 2-vinylcarbazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures . The reaction can be represented as follows:
2-vinylcarbazole+ethyl iodide→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-2-vinylcarbazole undergoes various chemical reactions, including:
Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or electrophile-substituted carbazole derivatives.
Scientific Research Applications
N-Ethyl-2-vinylcarbazole has a wide range of applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its excellent charge transport properties.
Polymer Science: Employed in the synthesis of conducting polymers and copolymers for various electronic applications.
Biological Research: Investigated for its potential use in biosensors and bioimaging due to its fluorescence properties.
Industrial Applications: Utilized in the production of high-performance materials for electronic devices and sensors.
Mechanism of Action
The mechanism of action of N-Ethyl-2-vinylcarbazole involves its interaction with molecular targets through its aromatic and vinyl groups. The compound can participate in π-π stacking interactions and hydrogen bonding, which contribute to its optoelectronic properties. The vinyl group allows for polymerization and copolymerization reactions, leading to the formation of conducting polymers with unique electronic properties .
Comparison with Similar Compounds
N-Vinylcarbazole: Lacks the ethyl group at the nitrogen atom, resulting in different electronic properties.
N-Ethylcarbazole: Lacks the vinyl group, affecting its polymerization potential.
Poly(N-vinylcarbazole): A polymeric form with different mechanical and electronic properties.
Uniqueness: N-Ethyl-2-vinylcarbazole is unique due to the presence of both the ethyl and vinyl groups, which confer distinct electronic and polymerization properties. This makes it a versatile compound for various applications in optoelectronics and polymer science .
Properties
IUPAC Name |
2-ethenyl-9-ethylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-3-12-9-10-14-13-7-5-6-8-15(13)17(4-2)16(14)11-12/h3,5-11H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZXSLUJYIHQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584608 | |
Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38627-52-0 | |
Record name | 2-Ethenyl-9-ethyl-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethyl-2-vinylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in synthesizing and studying N-Ethyl-2-vinylcarbazole polymers?
A1: this compound (2VK) is attractive for its use in organic electronics. Polymers of 2VK offer significantly higher hole mobility compared to the more widely studied poly(N-vinylcarbazole) []. This property makes them suitable for applications requiring efficient charge transport, such as in organic light-emitting diodes (OLEDs).
Q2: What polymerization techniques are suitable for this compound?
A2: this compound can be polymerized via anionic polymerization [] and nitroxide-mediated radical polymerization (NMRP) []. Anionic polymerization allows for the creation of high molecular weight polymers with narrow distribution and even block copolymers with styrene []. NMRP, while showcasing some termination of living radical ends, still allows for the formation of block copolymers like P2VK-PS [].
Q3: How does the structure of this compound impact its charge transfer properties?
A3: The asymmetric structure of this compound and its polymer, poly(this compound), leads to highly asymmetric charge-transfer (CT) spectra when combined with chloranil []. This asymmetry arises from the preferred unsymmetrical alignment of the carbazole unit with chloranil, enabling two observable CT transitions, unlike symmetric carbazole derivatives [].
Q4: Are there any challenges in using NMRP for the polymerization of this compound?
A5: While NMRP is a viable method for polymerizing this compound, it's not without challenges. Studies indicate that while molecular weight increases with time, there's a clear indication of termination or decomposition of the "living" radical ends []. This is evident from the gradual formation of a low-molecular-weight tail as the conversion progresses []. Therefore, achieving well-defined and controlled polymer architectures using NMRP with this monomer requires careful optimization of reaction conditions.
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